molecular formula C14H13N3OS B1195801 5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 537017-46-2

5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1195801
CAS No.: 537017-46-2
M. Wt: 271.34 g/mol
InChI Key: KXLVXORPOHNALY-UHFFFAOYSA-N
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Description

5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzyl group, a furan-2-ylmethyl group, and a thiol group attached to the triazole ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached via a similar nucleophilic substitution reaction using furan-2-ylmethyl halides.

    Formation of the Thiol Group: The thiol group can be introduced by treating the intermediate compound with thiourea or other sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the triazole ring or other functional groups.

    Substitution: The benzyl and furan-2-ylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenated reagents (e.g., benzyl chloride, furan-2-ylmethyl bromide) are commonly used for substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-triazole-3-thiol: Lacks the benzyl and furan-2-ylmethyl groups.

    5-benzyl-4H-1,2,4-triazole-3-thiol: Lacks the furan-2-ylmethyl group.

    4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Lacks the benzyl group.

Uniqueness

5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both benzyl and furan-2-ylmethyl groups, which contribute to its distinct chemical properties and biological activities. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry and biological research.

Properties

IUPAC Name

3-benzyl-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c19-14-16-15-13(9-11-5-2-1-3-6-11)17(14)10-12-7-4-8-18-12/h1-8H,9-10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLVXORPOHNALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=S)N2CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

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